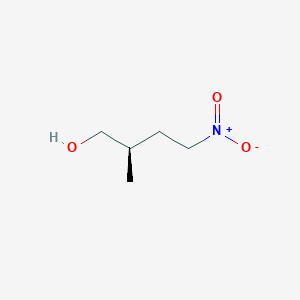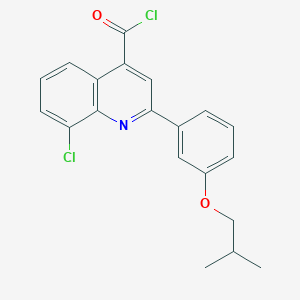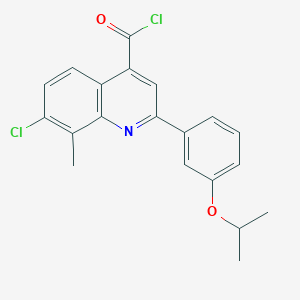
(R)-2-methyl-4-nitrobutan-1-ol
説明
Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem CID, etc.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, reactivity, etc.科学的研究の応用
Overview
The scientific applications of (R)-2-methyl-4-nitrobutan-1-ol span various fields, including pharmaceuticals, materials science, and environmental studies. This compound's unique properties have been explored for its potential in creating new pharmacological agents, understanding its behavior in atmospheric conditions, and its role in catalytic processes. Below, we delve into specific research areas where this compound has shown significant potential.
Pharmacological Agent Development
One intriguing application is in the synthesis and research of polyfunctional "hybrid" compounds containing nitroxyl radicals (NR). The introduction of a nitroxyl fragment, such as (R)-2-methyl-4-nitrobutan-1-ol, into a molecule can lead to the strengthening or modification of biological activity, a decrease in general toxicity, or an increase in selective cytotoxicity. This approach has opened up possibilities for creating new pharmacological agents targeting various diseases, including those requiring drug delivery systems to pathological areas (Grigor’ev, Tkacheva, & Morozov, 2014).
Atmospheric Chemistry
Another field of interest is atmospheric chemistry, where the study of nitrated organic compounds, including (R)-2-methyl-4-nitrobutan-1-ol, plays a crucial role. The atmospheric presence of nitrophenols, which can arise from combustion processes or secondary formation, including from compounds similar to (R)-2-methyl-4-nitrobutan-1-ol, affects both air quality and health. Understanding their sources, behavior, and fate is essential for environmental monitoring and policy-making (Harrison et al., 2005).
Catalysis and Chemical Reactions
The catalytic reduction of nitro compounds into amines, isocyanates, carbamates, and ureas using CO has seen significant interest, highlighting the importance of compounds like (R)-2-methyl-4-nitrobutan-1-ol. This process, critical for synthesizing various chemicals, demonstrates how modifications to the nitro compound can impact the efficiency and outcome of catalytic reactions. The exploration of these reactions contributes to the development of more sustainable chemical processes and materials (Tafesh & Weiguny, 1996).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it poses. Material Safety Data Sheets (MSDS) are often referred to for this information.
将来の方向性
This involves understanding the current state of research on the compound and identifying potential areas for future research.
For a specific compound like “®-2-methyl-4-nitrobutan-1-ol”, you would need to refer to scientific literature and databases. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to scientific databases or a library, they could be very helpful in finding this information. You could also consider reaching out to a chemistry professional or a professor for guidance.
特性
IUPAC Name |
(2R)-2-methyl-4-nitrobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-5(4-7)2-3-6(8)9/h5,7H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUKMJNCZHVKEK-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676902 | |
| Record name | (2R)-2-Methyl-4-nitrobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-methyl-4-nitrobutan-1-ol | |
CAS RN |
1022985-41-6 | |
| Record name | (2R)-2-Methyl-4-nitrobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Cyclohexylamino)phenyl]acetonitrile](/img/structure/B1452705.png)






![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride](/img/structure/B1452719.png)


![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1452722.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452723.png)
